molecular formula C15H10N4O B14228065 5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)- CAS No. 828265-48-1

5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)-

Cat. No.: B14228065
CAS No.: 828265-48-1
M. Wt: 262.27 g/mol
InChI Key: GFPNFJWMHLRZIW-UHFFFAOYSA-N
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Description

5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)- is a heterocyclic compound that features a fused indeno-pyridazinone core with an imidazolylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the imidazolylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazolylmethyl moiety .

Scientific Research Applications

5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)- involves its interaction with specific molecular targets. The imidazolylmethyl group can interact with enzymes or receptors, modulating their activity. The indeno-pyridazinone core may also play a role in stabilizing the compound’s binding to its targets, thereby enhancing its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-5H-indeno[1,2-c]pyridazin-5-one
  • 3-(3-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one
  • 3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one

Uniqueness

5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)- is unique due to the presence of the imidazolylmethyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents .

Properties

CAS No.

828265-48-1

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

3-(imidazol-1-ylmethyl)indeno[1,2-c]pyridazin-5-one

InChI

InChI=1S/C15H10N4O/c20-15-12-4-2-1-3-11(12)14-13(15)7-10(17-18-14)8-19-6-5-16-9-19/h1-7,9H,8H2

InChI Key

GFPNFJWMHLRZIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(N=N3)CN4C=CN=C4

Origin of Product

United States

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